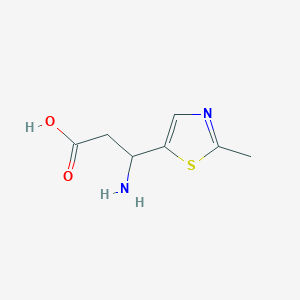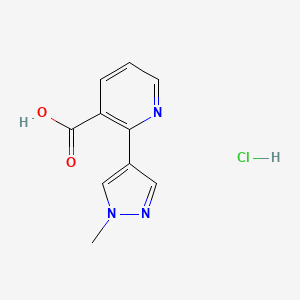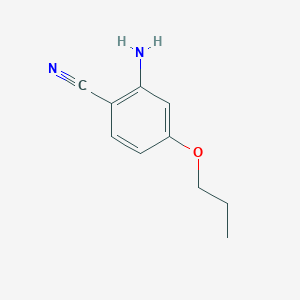
1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a morpholine ring substituted with a methyl group and a thiazole ring attached to a methanamine group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Methyl Group: The methyl group can be introduced via methylation using reagents such as methyl iodide.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The final step involves coupling the morpholine and thiazole rings through a methanamine linker, typically using reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylmorpholin-2-yl)-N-(pyridin-2-ylmethyl)methanamine: Similar structure with a pyridine ring instead of a thiazole ring.
1-(4-Methylmorpholin-2-yl)-N-(imidazol-5-ylmethyl)methanamine: Similar structure with an imidazole ring instead of a thiazole ring.
Uniqueness
1-(4-Methylmorpholin-2-yl)-N-(thiazol-5-ylmethyl)methanamine is unique due to the presence of both a morpholine and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H17N3OS |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-(4-methylmorpholin-2-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine |
InChI |
InChI=1S/C10H17N3OS/c1-13-2-3-14-9(7-13)4-11-5-10-6-12-8-15-10/h6,8-9,11H,2-5,7H2,1H3 |
InChI Key |
VWXWJTOQKIHICH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CNCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride](/img/structure/B13248795.png)


![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)

![(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13248822.png)

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine](/img/structure/B13248829.png)
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13248838.png)


![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)
